molecular formula C8H10BrNO4S B602857 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide CAS No. 1206129-08-9

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B602857
CAS No.: 1206129-08-9
M. Wt: 296.14g/mol
InChI Key: FDEQBPFWWXXVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO4S It is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring

Mechanism of Action

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid

Mode of Action

Sulfonamides, including potentially 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthase. They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing its participation in the synthesis of folic acid . The bromo and methoxy groups on the benzene ring could influence the binding affinity to the enzyme, but this would need to be confirmed experimentally.

Biochemical Pathways

By inhibiting dihydropteroate synthase, sulfonamides block the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus for DNA replication . The specific pathways affected by this compound would depend on its precise target(s) and the cells in which they are expressed.

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the availability of purines and pyrimidines, thereby inhibiting DNA replication and cell division . The specific molecular and cellular effects of this compound would depend on its exact mechanism of action and the types of cells it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide typically involves the bromination of 2,5-dimethoxybenzene followed by sulfonation. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The sulfonation step involves the reaction of the brominated product with chlorosulfonic acid or sulfur trioxide in the presence of a base such as pyridine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzene derivatives
  • Oxidized products such as aldehydes and carboxylic acids
  • Biaryl compounds from coupling reactions

Scientific Research Applications

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Unlike its analogs, this compound can participate in specific reactions involving the sulfonamide moiety, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

4-bromo-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEQBPFWWXXVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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